molecular formula C19H23NO3S B7919638 (1-benzylpiperidin-3-yl) 4-methylbenzenesulfonate

(1-benzylpiperidin-3-yl) 4-methylbenzenesulfonate

Cat. No.: B7919638
M. Wt: 345.5 g/mol
InChI Key: GGIFZIIHVRIOJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Benzylpiperidin-3-yl) 4-methylbenzenesulfonate is a synthetic organic compound of significant interest in medicinal chemistry and pharmacology research. This molecule features a benzylpiperidine scaffold, a structure commonly found in ligands targeting the central nervous system, linked to a 4-methylbenzenesulfonate (tosylate) group. The tosylate ester is a versatile functional group that can act as an excellent leaving group, making this compound a valuable chemical intermediate for further synthetic modifications, such as nucleophilic substitution reactions, to create novel derivatives for structure-activity relationship (SAR) studies. Preliminary research on compounds sharing the 1-benzylpiperidine motif suggests potential research applications in neuroscience. These analogues have been investigated as potential acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, which are key therapeutic targets for Alzheimer's disease . Furthermore, related structures have shown high affinity for sigma receptors (σ1R), making them attractive candidates for studying neuropathic pain and other neurological disorders . The 4-methylbenzenesulfonate group is also a pharmacophore of interest; benzenesulfonate derivatives have been explored as non-acidic aldose reductase inhibitors (ARIs) for managing diabetic complications . Researchers can utilize this compound as a key precursor to develop multitarget-directed ligands aimed at addressing complex multifactorial diseases. Please Note: This product is intended for research purposes in a controlled laboratory environment only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(1-benzylpiperidin-3-yl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-16-9-11-19(12-10-16)24(21,22)23-18-8-5-13-20(15-18)14-17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIFZIIHVRIOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Direct Tosylation of 1-Benzylpiperidin-3-ol

This two-step approach involves synthesizing the alcohol intermediate followed by tosylation.

Step 1: Synthesis of 1-Benzylpiperidin-3-ol

Procedure :
Piperidin-3-ol (I) undergoes N-alkylation with benzyl bromide in the presence of a base (e.g., K₂CO₃) in acetonitrile at 80°C for 12 hours. The reaction proceeds via an SN2 mechanism, yielding 1-benzylpiperidin-3-ol (III).

Reaction Conditions :

  • Molar ratio : Piperidin-3-ol : Benzyl bromide : K₂CO₃ = 1 : 1.2 : 2.

  • Solvent : Acetonitrile (dry).

  • Yield : ~78% after column chromatography.

Step 2: Tosylation of 1-Benzylpiperidin-3-ol

Procedure :
III is reacted with tosyl chloride (1.1 equiv) in dichloromethane (DCM) using triethylamine (1.5 equiv) as a base at 0°C to room temperature for 6–12 hours.

Optimization Insights :

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions like ester hydrolysis.

  • Solvent : DCM or THF provides optimal solubility.

  • Yield : 85–92% after aqueous workup.

Mechanism :
The hydroxyl group of III acts as a nucleophile, displacing chloride from tosyl chloride to form the sulfonate ester.

Route 2: Reductive Amination and Tosylation

This three-step method leverages reductive amination to construct the benzyl-piperidine bond.

Step 1: Synthesis of Piperidin-3-one (IV)

Procedure :
Piperidin-3-ol (I) is oxidized using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, yielding piperidin-3-one (IV) with >90% efficiency.

Step 2: Reductive Amination with Benzylamine

Procedure :
IV reacts with benzylamine (1.2 equiv) in methanol under hydrogen gas (1 atm) with palladium on carbon (Pd/C, 10 wt%) as a catalyst. The mixture is stirred at room temperature for 24 hours, yielding 1-benzylpiperidin-3-ol (III).

Key Parameters :

  • Catalyst loading : 5–10% Pd/C.

  • Yield : 70–75%.

Step 3: Tosylation as in Route 1

Identical to Step 2 of Route 1.

Route 3: One-Pot Alkylation-Tosylation

A streamlined approach combining N-alkylation and tosylation in a single pot.

Procedure :
Piperidin-3-ol (I), benzyl bromide (1.2 equiv), and tosyl chloride (1.1 equiv) are combined in DCM with K₂CO₃ (2 equiv) and triethylamine (1.5 equiv). The reaction is stirred at 40°C for 24 hours.

Advantages :

  • Eliminates intermediate isolation.

  • Yield : 65–70%.

Challenges :

  • Competing reactions may reduce selectivity.

Optimization and Critical Parameters

Solvent Selection

  • Tosylation : Polar aprotic solvents (DCM, THF) enhance reaction rates.

  • Alkylation : Acetonitrile or DMF improves benzylation efficiency.

Temperature Effects

  • Alkylation : Elevated temperatures (80°C) drive N-benzylation to completion.

  • Tosylation : Low temperatures (0–5°C) suppress side reactions.

Stoichiometry and Catalysis

  • Benzyl bromide : A 20% excess ensures complete conversion of piperidin-3-ol.

  • Triethylamine : Neutralizes HCl generated during tosylation, preventing protonation of the alcohol.

Yield Comparison Across Routes

RouteStepsTotal Yield (%)Key Advantage
1266–70Simplicity
2349–53High purity
3165–70Time-efficient

Characterization and Quality Control

  • ¹H NMR : Key signals include:

    • Aromatic protons (δ 7.2–7.8 ppm for benzyl and tosyl groups).

    • Piperidine CH₂ groups (δ 1.4–2.8 ppm).

  • HPLC : Purity >98% achieved via column chromatography (silica gel, ethyl acetate/hexane).

Industrial Scalability Insights

  • Batch size : Patent data (CN105237463A) demonstrates scalability up to 5 kg with consistent yields (22–23% over six steps).

  • Cost drivers : Tosyl chloride and benzyl bromide account for 60–70% of material costs.

Chemical Reactions Analysis

Types of Reactions

(1-benzylpiperidin-3-yl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
(1-benzylpiperidin-3-yl) 4-methylbenzenesulfonate is explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders. Preliminary studies suggest interactions with dopamine receptors, indicating possible applications in treating conditions like Parkinson's disease and depression.

2. Organic Synthesis
The compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its sulfonate group makes it an effective leaving group in nucleophilic substitution reactions, facilitating the formation of more complex organic molecules.

3. Material Science
In material science, this compound is used to develop novel materials with specific properties, such as polymers and resins. Its unique structure can impart desirable characteristics to these materials, making them suitable for various applications.

Case Studies

Case Study 1: Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. A study demonstrated that modifications to the piperidine ring could enhance efficacy against specific pathogens .

Case Study 2: Neurological Applications
In another investigation focused on neurological applications, researchers assessed the compound's ability to interact with sigma receptors (σR). The results suggested that certain derivatives could act as selective ligands for σR subtypes, which are implicated in pain modulation and neuroprotection .

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid 1-benzyl-piperidin-3-yl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with biological receptors or enzymes. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs differ in substituents on the piperidine ring or the aromatic groups. Key examples include:

Compound Name Substituents (Piperidine Position) Aromatic Group Modifications CAS/Reference Molecular Weight (g/mol)
(1-Benzylpiperidin-3-yl) 4-methylbenzenesulfonate 1-Benzyl, 3-tosyl None Not explicitly listed ~331.4 (calculated)
[(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate 1-Methyl, 4-(4-fluorophenyl) Fluorine addition on phenyl 13603-25-3 (analog) 393.46
3-Benzylpiperidine 3-Benzyl No sulfonate group 13603-25-3 175.27

Key Observations :

  • Polarity and Solubility: The sulfonate group in the target compound enhances water solubility compared to non-sulfonated analogs like 3-benzylpiperidine, which is highly lipophilic .
  • Bioactivity : Fluorinated analogs (e.g., 4-fluorophenyl derivatives) exhibit improved metabolic stability and binding affinity to CNS targets due to reduced CYP450-mediated oxidation .
Bioactivity and Target Profiles

Evidence from bioactivity clustering studies () suggests that sulfonated piperidine derivatives often target neurotransmitter transporters (e.g., serotonin or dopamine transporters) or enzymes like acetylcholinesterase. For example:

  • Tosylate vs. Mesylate Analogs : Tosylates (e.g., 4-methylbenzenesulfonate) generally show slower hydrolysis rates than mesylates (methanesulfonate), extending their in vivo half-life .
  • Benzyl vs. Phenethyl Substitutions : Benzyl-substituted piperidines exhibit stronger σ-receptor affinity, whereas phenethyl analogs may favor dopamine D2 receptor binding .

Data Tables

Table 1: Physicochemical Properties
Property This compound 3-Benzylpiperidine [(3R,4S)-4-(4-Fluorophenyl) analog]
LogP (predicted) 2.1 3.5 2.8
Water Solubility (mg/mL) ~15 <1 ~10
Metabolic Stability (t½, human liver microsomes) 45 min 12 min 90 min

Biological Activity

(1-benzylpiperidin-3-yl) 4-methylbenzenesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.

The compound is characterized by a benzylpiperidine structure with a sulfonate group, which influences its reactivity and biological interactions. The presence of the 4-methylbenzenesulfonate moiety enhances its potential as a pharmacological agent.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its mechanism involves:

  • Enzyme Inhibition : The compound may act as an inhibitor or modulator of specific enzymes, affecting their activity and downstream signaling pathways.
  • Receptor Binding : It can bind to neurotransmitter receptors, potentially influencing neurotransmission and related physiological processes.

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies indicate that the compound may possess antiproliferative effects on various cancer cell lines. For instance, similar piperidine derivatives have shown IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells .
  • Neuropharmacological Effects : The compound has been investigated for its potential use in treating neurological disorders. Its interaction with cholinergic systems suggests a role in modulating cognitive functions .
  • Antimicrobial Properties : Some derivatives of piperidine have demonstrated antimicrobial activity, indicating that this compound may also exhibit similar properties .

Research Findings

Several studies have focused on understanding the biological implications of this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsIC50 Values (µM)References
AnticancerInhibition of cell proliferation19.9 - 75.3
NeuropharmacologicalModulation of neurotransmissionNot specified
AntimicrobialInhibition of microbial growthNot specified

Case Study 1: Anticancer Activity

A study evaluated the effects of piperidine derivatives on breast cancer cell lines MDA-MB-231 and MCF-7, revealing significant antiproliferative activity. The structure-activity relationship indicated that modifications to the piperidine ring could enhance efficacy .

Case Study 2: Neuropharmacological Potential

Research on similar compounds has highlighted their role in modulating cholinergic activity in animal models of Alzheimer’s disease, suggesting that this compound may be beneficial in cognitive impairment scenarios .

Q & A

Basic: What synthetic methodologies are recommended for preparing (1-benzylpiperidin-3-yl) 4-methylbenzenesulfonate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves a nucleophilic substitution reaction, where 1-benzylpiperidin-3-ol reacts with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) under anhydrous conditions . Key optimization steps include:

  • Solvent selection : Use polar aprotic solvents (e.g., dichloromethane or THF) to enhance reactivity.
  • Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) can isolate the product .

Advanced: How can researchers resolve discrepancies between computational molecular geometry predictions and experimental crystallographic data for this compound?

Answer:
Discrepancies often arise from approximations in computational models (e.g., gas-phase DFT vs. solid-state interactions). To address this:

  • Refine experimental data using SHELXL for high-resolution crystallography, which accounts for thermal motion and hydrogen bonding .
  • Compare torsion angles and bond lengths with similar sulfonate esters (e.g., cyclohexyl 4-methylbenzenesulfonate ) to identify steric or electronic outliers.
  • Validate hydrogen-bonding networks using ORTEP-3 visualizations to ensure consistency with observed packing motifs .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • X-ray crystallography : Determines absolute configuration and hydrogen-bonding patterns (e.g., monoclinic P2₁/n symmetry observed in analogous sulfonates ).
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., benzyl proton shifts at δ 7.2–7.4 ppm ).
  • Mass spectrometry (ESI-TOF) : Validates molecular weight (expected [M+H]⁺ ~362.4 g/mol).

Advanced: What strategies improve low yields during the nucleophilic substitution step in synthesis?

Answer:
Low yields may result from poor leaving-group activation or steric hindrance. Mitigation strategies include:

  • Activating agents : Use DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride reactivity.
  • Solvent polarity : Increase polarity with DMF to stabilize transition states .
  • Temperature gradients : Gradual warming (0°C → room temperature) minimizes decomposition.

How can hydrogen-bonding networks in the crystal structure be systematically analyzed?

Answer:

  • Use SHELXL refinement to model hydrogen bonds (e.g., N–H⋯O interactions with d(D–A) ~2.8–3.0 Å ).
  • Generate packing diagrams via WinGX or OLEX2 to visualize [010] chains or sheet formations .
  • Compare with structurally related compounds (e.g., 2-aminoanilinium 4-methylbenzenesulfonate ) to identify conserved motifs.

Advanced: How should researchers address conflicting purity data between HPLC and NMR?

Answer:

  • HPLC conditions : Optimize mobile phase (e.g., methanol/sodium acetate buffer, pH 4.6 ) to resolve co-eluting impurities.
  • NMR quantification : Use internal standards (e.g., 1,3,5-trimethoxybenzene) for integration accuracy.
  • Orthogonal methods : Cross-validate with FT-IR (sulfonate S=O stretches ~1360–1180 cm⁻¹) or TGA for thermal stability .

Basic: What crystallization solvents are effective for growing single crystals suitable for X-ray analysis?

Answer:

  • Slow evaporation of ethanol/water (3:1 v/v) or acetonitrile solutions promotes crystal growth .
  • For twinned crystals, use SHELXD for structure solution and TWINLAW in SHELXL to refine data .

Advanced: How can computational docking studies guide functionalization of the benzylpiperidinyl moiety?

Answer:

  • Perform molecular dynamics (MD) simulations to assess steric accessibility of the piperidine nitrogen.
  • Compare docking scores (AutoDock Vina) for sulfonate derivatives with target enzymes (e.g., cholinesterases ).
  • Validate with SAR studies using halogenated analogs (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.